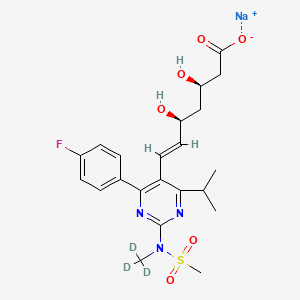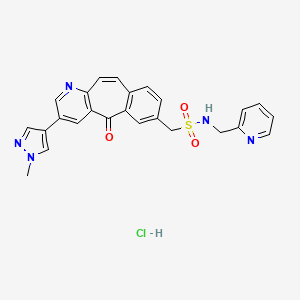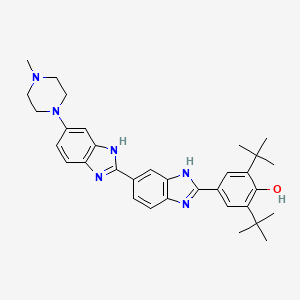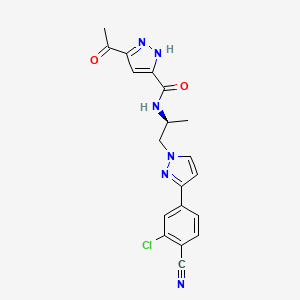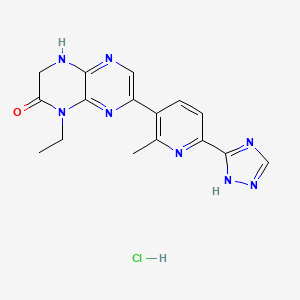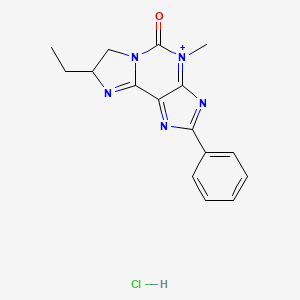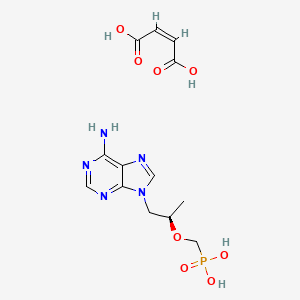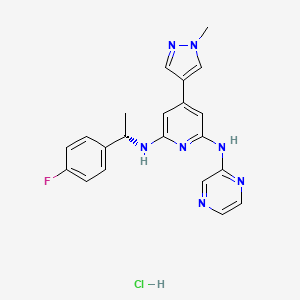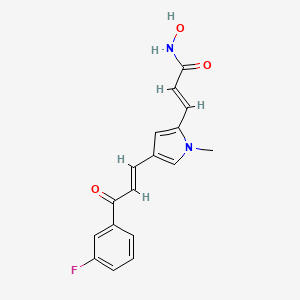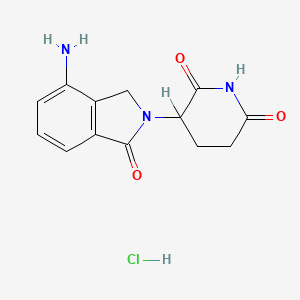
MRS 2690
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MRS 2690 is a potent P2Y14 receptor agonist . It displays 7-fold higher potency than UDP-glucose . The chemical name for MRS 2690 is Diphosphoric acid 1- α - D -glucopyranosyl ester 2- [ (4’-methylthio)uridin-5’'-yl] ester disodium salt .
Molecular Structure Analysis
The molecular weight of MRS 2690 is 626.33 . Its molecular formula is C 15 H 22 N 2 Na 2 O 16 P 2 S . The InChI Key for MRS 2690 is TYVFMVSNSGMZPA-QBNUFUENSA-L .Physical And Chemical Properties Analysis
MRS 2690 is typically reconstituted in water . The compound should be stored at -20°C .Applications De Recherche Scientifique
Neuropsychiatric Research Applications
Magnetic Resonance Spectroscopy (MRS) has been utilized extensively in neuropsychiatric research. It enables noninvasive investigation of in vivo biochemistry, providing insights into various neuropsychiatric disorders like Alzheimer's disease, schizophrenia, and affective disorders. The technique's evolution from in vitro biochemical analysis to in vivo research uses has been significant (Passe, Charles, Rajagopalan, & Krishnan, 1995).
Clinical Proton MRS in Brain Diseases
Clinical Proton MRS (1H MRS) aids in managing several brain diseases, offering quantitative metabolite profiles of tissue. Despite technical challenges, progress has been made in improving MRS methodology, enhancing its capabilities in clinical applications (Wilson et al., 2019).
Pediatric Neurology
In pediatric neurology, Proton MRS is emerging as a critical tool. It has been used for predicting outcomes in acquired brain injuries and documenting disturbances in oxidative metabolism in neurometabolic disorders. It also assists in localizing the epileptogenic zone in intractable focal epilepsies (Novotny, Ashwal, & Shevell, 1998).
Psychiatry Applications
MRS in psychiatry has revealed neurobiological abnormalities in mental disorders, showing potential for differential diagnosis and monitoring illness progression. It has also been used to study the metabolic effects of psychiatric treatments (Frangou & Williams, 1996).
Cancer Research and Diagnosis
MRS has been pivotal in cancer research, offering insights into the pharmacokinetic and pharmacodynamic properties of medications. It has provided valuable information about brain concentrations of cerebral metabolites, aiding in understanding the pathophysiology of psychiatric disorders (Lyoo & Renshaw, 2002).
Myocardial Disease
In studying myocardial diseases, MRS stands out as the only noninvasive technique for investigating cardiac metabolism in vivo. It has applications in understanding heart diseases, heart failure, and responses to therapeutic interventions (Hudsmith & Neubauer, 2009).
Mécanisme D'action
Propriétés
Numéro CAS |
15039-58-4 |
|---|---|
Nom du produit |
MRS 2690 |
Formule moléculaire |
C15H22N2Na2O16P2S |
Poids moléculaire |
626.33 |
Synonymes |
Diphosphoric acid 1-α-D-glucopyranosyl ester 2-[(4/'-methylthio)uridin-5/'/'-yl] ester disodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



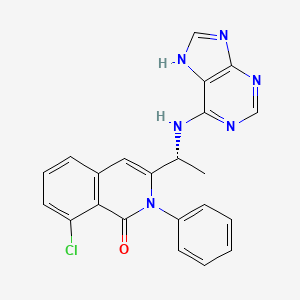
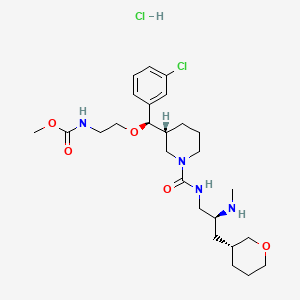
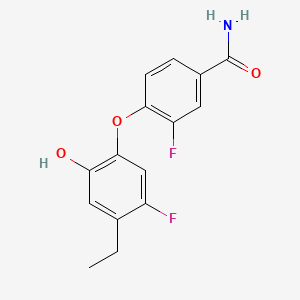
![(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B1139451.png)
